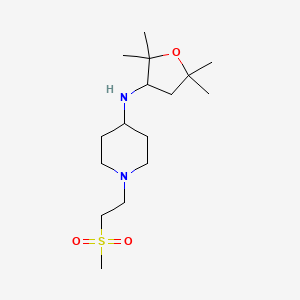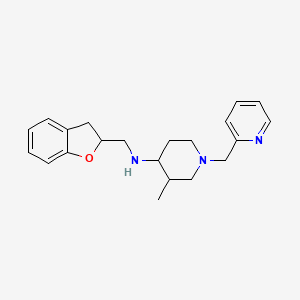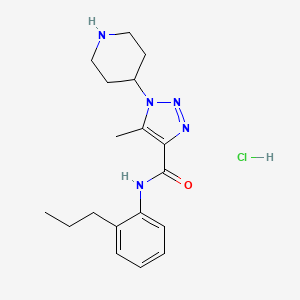
1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as "MT-45" and belongs to the piperidine class of compounds. MT-45 has been found to have a unique mechanism of action and has shown promise in various scientific research applications.
作用机制
MT-45 has a unique mechanism of action that involves the activation of the mu-opioid receptor. This receptor is responsible for mediating the analgesic effects of opioids. MT-45 has been found to have a high affinity for this receptor, making it a potent analgesic. MT-45 also has a lower affinity for the delta and kappa opioid receptors, which may contribute to its unique pharmacological properties.
Biochemical and Physiological Effects:
MT-45 has been found to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, MT-45 has been found to have antitussive effects. It has also been found to have a low potential for abuse and dependence, making it a potential alternative to traditional opioids.
实验室实验的优点和局限性
One of the primary advantages of using MT-45 in lab experiments is its unique mechanism of action. This makes it a potentially valuable tool for studying the mu-opioid receptor and its role in pain modulation. However, one of the limitations of using MT-45 is that it is a relatively new compound, and its long-term effects are not yet fully understood.
未来方向
There are several potential future directions for the use of MT-45 in scientific research. One area of interest is the development of new analgesics based on the structure of MT-45. Another potential future direction is the investigation of the anti-inflammatory properties of MT-45 and its potential use in the treatment of inflammatory conditions. Additionally, research on the long-term effects of MT-45 is needed to fully understand its potential as a therapeutic agent.
Conclusion:
MT-45 is a chemical compound that has shown promise in various scientific research applications. Its unique mechanism of action and pharmacological properties make it a potentially valuable tool for studying pain modulation and developing new analgesics. However, further research is needed to fully understand its long-term effects and potential as a therapeutic agent.
合成方法
MT-45 can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis process involves the reaction of 1-(2-iodoethyl)-4-piperidone with 2,2,5,5-tetramethyloxolane-3-amine to form the intermediate compound. This intermediate is then reacted with methanesulfonyl chloride to form the final product, MT-45.
科学研究应用
MT-45 has shown potential in various scientific research applications. One of the primary areas of interest is its potential use as an analgesic. Studies have shown that MT-45 has a unique mechanism of action that involves the activation of the mu-opioid receptor. This receptor is responsible for mediating the analgesic effects of opioids. MT-45 has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
属性
IUPAC Name |
1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O3S/c1-15(2)12-14(16(3,4)21-15)17-13-6-8-18(9-7-13)10-11-22(5,19)20/h13-14,17H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDUJGIKIKZQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC2CCN(CC2)CCS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7639886.png)

![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)

![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)

![[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7639915.png)
![1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)

![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
![Methyl 4-[(2-cyclobutylpyrrolidine-1-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7639981.png)